molecular formula C10H6BrNO2 B12285848 6-Bromoisoquinoline-4-carboxylic acid

6-Bromoisoquinoline-4-carboxylic acid

Cat. No.: B12285848
M. Wt: 252.06 g/mol
InChI Key: YSVCRLGYFQPDCX-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-4-carboxylic acid is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The compound features a bromine atom at the 6th position and a carboxylic acid group at the 4th position on the isoquinoline ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline-4-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method is the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromoisoquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromoisoquinoline-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

  • 6-Bromoquinoline-4-carboxylic acid
  • 4-Bromoisoquinoline-6-carboxylic acid
  • Isoquinoline-4-carboxylic acid

Comparison: 6-Bromoisoquinoline-4-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

6-bromoisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14)

InChI Key

YSVCRLGYFQPDCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)C(=O)O

Origin of Product

United States

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